molecular formula C20H14ClNO B11495685 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline

Cat. No.: B11495685
M. Wt: 319.8 g/mol
InChI Key: PRJUPJKMOGQGNS-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a methylfuran moiety, and a phenyl group attached to a quinoline core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the reaction for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group, in particular, can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C20H14ClNO

Molecular Weight

319.8 g/mol

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline

InChI

InChI=1S/C20H14ClNO/c1-13-7-10-20(23-13)19-12-16(14-5-3-2-4-6-14)17-11-15(21)8-9-18(17)22-19/h2-12H,1H3

InChI Key

PRJUPJKMOGQGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4

Origin of Product

United States

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